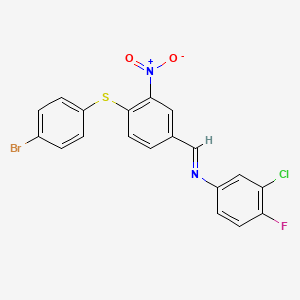

N-((4-((4-Bromophenyl)sulfanyl)-3-nitrophenyl)methylene)-3-chloro-4-fluoroaniline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-[4-(4-bromophenyl)sulfanyl-3-nitrophenyl]-N-(3-chloro-4-fluorophenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11BrClFN2O2S/c20-13-2-5-15(6-3-13)27-19-8-1-12(9-18(19)24(25)26)11-23-14-4-7-17(22)16(21)10-14/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIPJGIUXWBAHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=C(C=C(C=C2)C=NC3=CC(=C(C=C3)F)Cl)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11BrClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((4-((4-Bromophenyl)sulfanyl)-3-nitrophenyl)methylene)-3-chloro-4-fluoroaniline, with a molecular formula of C19H11BrClFN2O2S, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 465.72 g/mol

- CAS Number : Not specified in available data

- Chemical Structure : The compound features a complex structure that includes bromine, chlorine, and fluorine substituents, which are known to influence biological activity.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Here are some key areas of interest:

1. Anticancer Activity

Research indicates that compounds with similar structures often exhibit anticancer properties due to their ability to interact with key cellular pathways involved in tumor growth and proliferation. For instance, studies have shown that anilino derivatives can inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy .

The exact mechanisms by which this compound exerts its biological effects remain under investigation. However, several hypotheses can be drawn based on its chemical structure:

- Reactive Oxygen Species (ROS) Generation : Compounds with nitro groups often act as prodrugs that generate reactive species upon reduction, potentially leading to cytotoxic effects in cancer cells.

- Targeting Signaling Pathways : The presence of halogenated phenyl groups may enhance binding affinity to proteins involved in signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

While direct studies on this specific compound are sparse, related compounds provide insight into potential biological activities:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Anilino derivatives | EGFR inhibition leading to reduced tumor growth | |

| PDE4 inhibitors | Antidepressant-like effects in animal models |

Example Study: PDE Inhibitors

A study comparing various PDE inhibitors found that certain structural motifs significantly enhanced selectivity and potency against specific PDE subtypes. This suggests that this compound could be explored for similar properties .

科学研究应用

Medicinal Chemistry

N-((4-((4-Bromophenyl)sulfanyl)-3-nitrophenyl)methylene)-3-chloro-4-fluoroaniline has shown potential as an anti-cancer agent. Studies indicate that compounds with similar structural motifs exhibit cytotoxicity against various cancer cell lines. The presence of the nitro group is particularly noteworthy, as it can enhance the compound's ability to undergo metabolic activation, leading to the formation of reactive intermediates that can induce apoptosis in cancer cells .

Antimicrobial Activity

Research has demonstrated that compounds containing sulfanyl and nitrophenyl moieties possess significant antimicrobial properties. This compound has been evaluated for its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. Preliminary results suggest that this compound exhibits a considerable inhibitory effect on bacterial growth, indicating its potential as a lead compound for antibiotic development .

Material Science

In material science, the compound's unique chemical structure allows it to be utilized in the synthesis of advanced materials. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and sensor technology. For instance, derivatives of this compound have been used to develop sensors for detecting heavy metals in environmental samples .

Case Studies

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing N-((4-((4-Bromophenyl)sulfanyl)-3-nitrophenyl)methylene)-3-chloro-4-fluoroaniline, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling 4-((4-bromophenyl)sulfanyl)-3-nitrobenzaldehyde with 3-chloro-4-fluoroaniline via Schiff base formation. Reaction conditions (e.g., solvent: ethanol/DMF, catalyst: acetic acid) should be optimized for imine bond formation. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and TLC (silica gel, UV visualization). Confirm identity using H NMR (e.g., imine proton at δ 8.3–8.5 ppm) and mass spectrometry (ESI-MS for molecular ion peak) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- XRD : Single-crystal X-ray diffraction (SHELX refinement) resolves the molecular geometry, confirming the sulfanyl and nitrophenyl orientations .

- NMR : F NMR detects fluorine environments (δ -110 to -120 ppm for aryl-F), while H/C NMR identifies substituent effects (e.g., nitro group deshielding adjacent protons) .

- FT-IR : Key peaks include C=N stretch (~1600 cm) and S-C aromatic vibrations (~690 cm) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability tests under ambient light, humidity, and temperature (4°C vs. -20°C) should be conducted. Monitor degradation via UV-Vis spectroscopy (absorbance at λ_max ~350 nm) and HPLC retention time shifts. Nitro and sulfanyl groups may confer sensitivity to UV light, necessitating amber vials for storage .

Advanced Research Questions

Q. How can conflicting data between XRD and NMR regarding molecular conformation be resolved?

- Methodological Answer : XRD provides static solid-state geometry, while NMR reflects solution-state dynamics. For discrepancies (e.g., torsional angles), perform variable-temperature NMR to assess conformational flexibility. Cross-validate with DFT calculations (B3LYP/6-311+G(d,p)) to model energy-minimized structures .

Q. What strategies optimize reaction yields when synthesizing derivatives of this compound?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts for imine formation efficiency.

- Solvent Effects : Compare polar aprotic (DMF) vs. protic (ethanol) solvents to balance reactivity and solubility.

- Microwave Assistance : Reduce reaction time (e.g., 30 min vs. 24 hr) while maintaining yields >80% .

Q. How do electron-withdrawing substituents (e.g., nitro, chloro) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Nitro groups deactivate the aryl ring, hindering electrophilic substitution but facilitating nucleophilic aromatic substitution (e.g., with thiols). Chloro and bromo substituents enable Suzuki-Miyaura coupling (Pd catalysis) for functionalization. Fluorine’s inductive effect stabilizes intermediates, as observed in analogous sulfonamide syntheses .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

- Methodological Answer : Challenges include twinning (common in nitro-containing crystals) and weak diffraction. Mitigate via:

- Data Collection : High-resolution synchrotron sources (λ = 0.7–1.0 Å).

- Refinement : SHELXL’s TWIN/BASF commands for twinned data; HKLF5 format for integration .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between elemental analysis and mass spectrometry data?

- Methodological Answer :

- Elemental Analysis : Requires high purity (>98%); deviations >0.3% suggest impurities (e.g., solvent residues).

- Mass Spectrometry : ESI-MS may show adducts (e.g., [M+Na]), while MALDI-TOF detects fragmentation. Reconcile by repeating combustion analysis and using high-resolution MS (HRMS, error <2 ppm) .

Q. Why might F NMR spectra show unexpected splitting patterns?

- Methodological Answer : Coupling with adjacent protons (e.g., through the aromatic ring) or dynamic effects (e.g., hindered rotation of the sulfanyl group) can cause splitting. Use F-H HOESY to identify spatial correlations and variable-temperature NMR to assess rotational barriers .

Methodological Recommendations

- Synthesis : Prioritize inert-atmosphere reactions to prevent nitro group reduction.

- Characterization : Combine XRD with spectroscopic data for unambiguous assignment.

- Data Validation : Use orthogonal techniques (e.g., IR + NMR + MS) to resolve contradictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。